N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and a cycloheptyl group
Preparation Methods
The synthesis of N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the cycloheptyl group.
Synthesis of Furan Intermediate: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Synthesis of Triazole Intermediate: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Coupling Reaction: The furan and triazole intermediates are coupled using a sulfanyl linkage, often facilitated by a thiol reagent under basic conditions.
Introduction of Cycloheptyl Group:
Chemical Reactions Analysis
N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles under catalytic hydrogenation conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial agent due to the presence of the furan and triazole rings, which are known to exhibit biological activity.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The furan and triazole rings can interact with enzyme active sites, potentially inhibiting their activity. The cycloheptyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar compounds to N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
N-cycloheptyl-2-{[5-(furan-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound differs by the presence of an ethyl group instead of a methyl group on the triazole ring.
N-cycloheptyl-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This variant has a phenyl group on the triazole ring, which can affect its biological activity and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-20-15(13-9-6-10-22-13)18-19-16(20)23-11-14(21)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPJDQRAMIBTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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